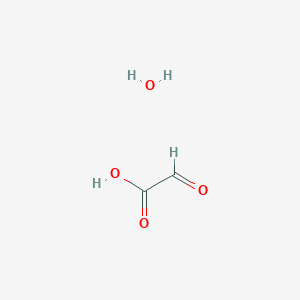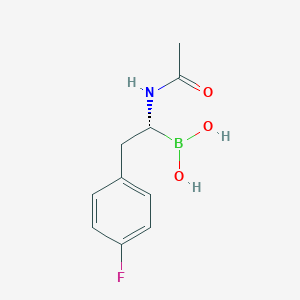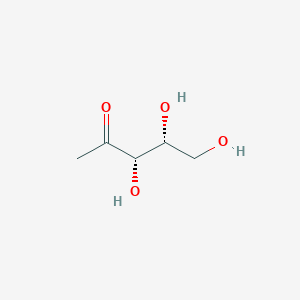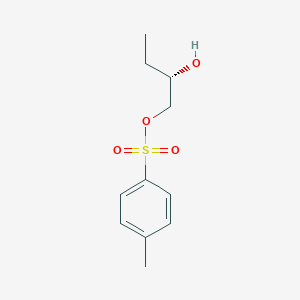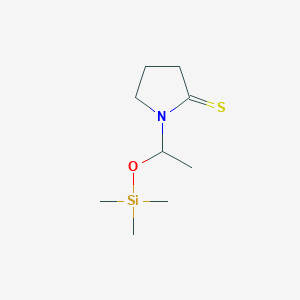
1-(1-Trimethylsilyloxyethyl)pyrrolidine-2-thione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1-Trimethylsilyloxyethyl)pyrrolidine-2-thione, also known as TESPT, is a sulfur-containing compound that has been widely used in scientific research. It is a versatile reagent that can be used in various synthetic transformations and has shown promising results in biological studies.
作用机制
1-(1-Trimethylsilyloxyethyl)pyrrolidine-2-thione is a thiol-containing compound that can react with various electrophiles, such as alkyl halides and epoxides, to form stable adducts. In biological systems, 1-(1-Trimethylsilyloxyethyl)pyrrolidine-2-thione can react with reactive oxygen species and metal ions to form stable complexes that can be detected by fluorescence spectroscopy. 1-(1-Trimethylsilyloxyethyl)pyrrolidine-2-thione has also been shown to inhibit the activity of various enzymes, such as protein kinases and proteases, by forming covalent adducts with the active site residues.
生化和生理效应
1-(1-Trimethylsilyloxyethyl)pyrrolidine-2-thione has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro, 1-(1-Trimethylsilyloxyethyl)pyrrolidine-2-thione has been shown to inhibit the activity of various enzymes, such as protein kinases and proteases, by forming covalent adducts with the active site residues. 1-(1-Trimethylsilyloxyethyl)pyrrolidine-2-thione has also been shown to induce cell death in various cancer cell lines by inhibiting the activity of the proteasome. In vivo, 1-(1-Trimethylsilyloxyethyl)pyrrolidine-2-thione has been shown to have anti-inflammatory and analgesic effects in animal models of inflammation and pain.
实验室实验的优点和局限性
1-(1-Trimethylsilyloxyethyl)pyrrolidine-2-thione has several advantages for lab experiments, including its high yield of synthesis, versatility as a reagent, and compatibility with various biological systems. However, 1-(1-Trimethylsilyloxyethyl)pyrrolidine-2-thione has several limitations, including its sensitivity to air and moisture, which can affect its stability and reactivity. 1-(1-Trimethylsilyloxyethyl)pyrrolidine-2-thione also has limited solubility in water, which can limit its application in biological studies.
未来方向
There are several future directions for the use of 1-(1-Trimethylsilyloxyethyl)pyrrolidine-2-thione in scientific research. One direction is the development of new synthetic methods for 1-(1-Trimethylsilyloxyethyl)pyrrolidine-2-thione that can improve its stability and reactivity. Another direction is the application of 1-(1-Trimethylsilyloxyethyl)pyrrolidine-2-thione in the development of new drugs and diagnostic tools for various diseases, such as cancer and neurodegenerative disorders. Finally, the use of 1-(1-Trimethylsilyloxyethyl)pyrrolidine-2-thione in the synthesis of new materials, such as metal sulfide nanoparticles and gold nanoparticles, has promising potential for various applications in catalysis, sensing, and imaging.
合成方法
1-(1-Trimethylsilyloxyethyl)pyrrolidine-2-thione can be synthesized by reacting 1-pyrrolidine-2-thione with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields a white solid product that can be purified by recrystallization or column chromatography. The overall yield of 1-(1-Trimethylsilyloxyethyl)pyrrolidine-2-thione is typically high, making it an attractive reagent for synthetic and biological studies.
科学研究应用
1-(1-Trimethylsilyloxyethyl)pyrrolidine-2-thione has been used in a wide range of scientific research applications, including drug discovery, chemical biology, and materials science. In drug discovery, 1-(1-Trimethylsilyloxyethyl)pyrrolidine-2-thione has been used as a key intermediate in the synthesis of various bioactive compounds, such as inhibitors of protein kinases and proteases. In chemical biology, 1-(1-Trimethylsilyloxyethyl)pyrrolidine-2-thione has been used as a fluorescent probe for the detection of reactive oxygen species and metal ions. In materials science, 1-(1-Trimethylsilyloxyethyl)pyrrolidine-2-thione has been used as a precursor for the synthesis of metal sulfide nanoparticles and as a stabilizer for the synthesis of gold nanoparticles.
属性
CAS 编号 |
157439-40-2 |
|---|---|
产品名称 |
1-(1-Trimethylsilyloxyethyl)pyrrolidine-2-thione |
分子式 |
C9H19NOSSi |
分子量 |
217.41 g/mol |
IUPAC 名称 |
1-(1-trimethylsilyloxyethyl)pyrrolidine-2-thione |
InChI |
InChI=1S/C9H19NOSSi/c1-8(11-13(2,3)4)10-7-5-6-9(10)12/h8H,5-7H2,1-4H3 |
InChI 键 |
KERWMWKJCCEEBX-UHFFFAOYSA-N |
SMILES |
CC(N1CCCC1=S)O[Si](C)(C)C |
规范 SMILES |
CC(N1CCCC1=S)O[Si](C)(C)C |
同义词 |
2-Pyrrolidinethione, 1-[1-[(trimethylsilyl)oxy]ethyl]- |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(4S,4aR,5S,6S)-4-(2,2-dimethylbutanoyloxy)-5-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-6-methyl-3,4,4a,5,6,7-hexahydronaphthalene-2-carboxylic acid](/img/structure/B118190.png)

